3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a thioxo group, and a piperidine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the SLC15A4 protein . SLC15A4 is a protein transporter that plays a crucial role in the innate immune system .
Mode of Action
The compound inhibits the nucleic acid-sensing TLR7/8 pathway by disrupting the SLC15A4-TASL adapter module . It binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with TASL binding on the cytoplasmic side . This leads to the degradation of TASL .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . By inhibiting this pathway, it prevents downstream proinflammatory responses .
Result of Action
The compound’s action leads to the degradation of the effector protein TASL . This interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses . This could potentially be beneficial in conditions where these responses are harmful, such as in autoimmune disorders .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the thioxo group and the piperidine moiety. The reaction conditions often include the use of specific reagents and catalysts to facilitate each step.
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Thioxo Group: The thioxo group is introduced by reacting the quinazolinone intermediate with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Attachment of Piperidine Moiety: The final step involves the alkylation of the thioxoquinazolinone intermediate with 4-methylpiperidine under basic conditions, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of dihydroquinazoline derivatives
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, particularly those involving quinazolinone derivatives.
Industrial Applications: Its derivatives are explored for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Thioxoquinazolinones: Compounds with thioxo groups attached to the quinazolinone core.
Piperidine Derivatives: Compounds with piperidine moieties attached to different cores.
Uniqueness
3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of a quinazolinone core, a thioxo group, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-13-7-11-19(12-8-13)9-4-10-20-16(21)14-5-2-3-6-15(14)18-17(20)22/h2-3,5-6,13H,4,7-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPSFOYUUOFFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.